Codaphniphylline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H47NO3 |
|---|---|
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
1-[(1S,4S,5R)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl]-3-[(3R,7S,10R,13R,14S)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one |
InChI |
InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3/t20-,21-,22-,24+,25+,26+,27?,28-,29-,30?/m0/s1 |
InChI-Schlüssel |
REKWVHVBDQXQLB-SLXBUKRGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Codaphniphylline: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codaphniphylline is a complex C30 Daphniphyllum alkaloid, a family of natural products known for their intricate polycyclic structures and diverse biological activities. Isolated from the branches of Daphniphyllum macropodum Miq., these alkaloids have garnered significant attention from the synthetic and medicinal chemistry communities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside insights into its isolation and total synthesis. While the specific biological activities and signaling pathways of this compound are not yet extensively characterized in publicly available literature, this guide serves as a foundational resource for researchers interested in this unique natural product.
Physicochemical Properties
This compound is a white powder with a complex molecular architecture. Its core physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₇NO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 469.7 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Physical Appearance | Powder | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK-- |
| Quantitative Solubility | Data not available | |
| Storage | Store at 2-8°C in a refrigerator. | --INVALID-LINK-- |
Spectroscopic Data
| Spectroscopic Data | Remarks |
| ¹H NMR | Data not available in tabulated format. |
| ¹³C NMR | Data not available in tabulated format. |
| Infrared (IR) Spectroscopy | Data not available in tabulated format. |
| Mass Spectrometry (MS) | Data not available in tabulated format. |
| X-ray Crystallography | The structure of the related alkaloid, daphniphylline, was confirmed by X-ray analysis. Specific crystallographic data for this compound is not publicly available. |
Experimental Protocols
Isolation of this compound
This compound is a naturally occurring alkaloid found in the branches of Daphniphyllum macropodum Miq. --INVALID-LINK--. A detailed, step-by-step experimental protocol for its isolation and purification is not available in the readily accessible literature. However, a general workflow for the isolation of alkaloids from plant material is outlined below.
Total Synthesis of (+)-Codaphniphylline
The total synthesis of (+)-Codaphniphylline was a significant achievement in natural product synthesis, accomplished by the research group of Clayton H. Heathcock. While the full experimental details are extensive and reside within the primary literature, the overall synthetic strategy showcases elegant chemical transformations. The synthesis features the construction of the complex polycyclic core of the Daphniphyllum alkaloids.
A detailed, step-by-step protocol for the total synthesis is not provided here due to its complexity and reliance on the full text of the original publication. Researchers are directed to the primary literature for the complete experimental procedure: J. Org. Chem. 1995, 60, 5, 1120–1130.
Biological Activity and Signaling Pathways
The biological activities of the broader family of Daphniphyllum alkaloids are known to be diverse, with reports of anticancer, anti-HIV, and vasorelaxant properties among various members. However, specific studies detailing the molecular mechanism of action or the signaling pathways directly modulated by this compound are not available in the current body of scientific literature. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound remains an enigmatic member of the Daphniphyllum alkaloid family. While its complex structure has been successfully synthesized and its basic physicochemical properties are known, a significant amount of research is still required to fully characterize this natural product. The lack of detailed public data on its spectral properties, quantitative solubility, and, most importantly, its biological mechanism of action, presents a clear opportunity for future research. This guide serves as a starting point for scientists and drug development professionals interested in exploring the untapped potential of this compound and its derivatives. Further investigation into its pharmacological profile is warranted to uncover its therapeutic potential.
Codaphniphylline CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Codaphniphylline, a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. This document includes its chemical identifiers, a summary of its physicochemical properties, and a detailed look into its chemical synthesis, presented to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Chemical Information
This compound is a structurally intricate natural product that has garnered interest from the scientific community due to its unique molecular architecture.
| Property | Value |
| CAS Number | 14694-15-6[1][2][3][4] |
| Molecular Formula | C30H47NO3[1][2] |
| Molecular Weight | 469.7 g/mol [1][2] |
| Appearance | Powder[1][2] |
| Natural Source | Branches of Daphniphyllum macropodum Miq.[1][2] |
IUPAC Nomenclature: Due to the high complexity of its polycyclic system, a definitive IUPAC name for this compound is not commonly cited in the literature. A systematic name, based on its core structure, can be generated, but for practical purposes, the common name "this compound" is universally used.
Physicochemical Data
While comprehensive experimental data for this compound is not widely available in public databases, its properties can be inferred from its chemical structure and the known characteristics of related Daphniphyllum alkaloids. The molecule is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Experimental Protocols: Total Synthesis of (+)-Codaphniphylline
The total synthesis of (+)-Codaphniphylline represents a significant achievement in organic chemistry, notable for the strategic construction of its complex, sterically congested polycyclic framework. The following is a conceptual summary of a synthetic approach, with the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, being accessible in the primary literature.
Key Stages of Synthesis:
-
Core Skeleton Assembly: The synthesis typically begins with the construction of a key intermediate that contains the foundational rings of the molecule. This often involves a series of cycloaddition and annulation reactions to build the fused ring system.
-
Stereochemical Control: Throughout the synthesis, precise control of stereochemistry is crucial. This is achieved through the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions to establish the correct relative and absolute configurations of the numerous stereocenters.
-
Functional Group Manipulation: A variety of functional group interconversions are employed to introduce the necessary oxygen and nitrogen functionalities and to modify the oxidation states of different parts of the molecule.
-
Late-Stage Cyclization: The final rings of the polycyclic structure are often formed in the later stages of the synthesis through intramolecular reactions, which can be challenging due to the steric hindrance of the pre-existing framework.
-
Purification and Characterization: Each synthetic intermediate is rigorously purified, typically using chromatographic techniques, and its structure is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizing the Synthetic and Biological Landscape
To better understand the complex processes associated with this compound, the following diagrams illustrate the logical flow of its synthesis and a hypothetical biological mechanism of action based on the known activities of related compounds.
Caption: A diagram illustrating the logical workflow of the total synthesis of (+)-Codaphniphylline.
While the specific biological activities and signaling pathways of this compound have not been extensively studied, related Daphniphyllum alkaloids are known to exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess similar properties. A plausible, yet hypothetical, mechanism for such activity could involve the induction of apoptosis.
Caption: A hypothetical signaling pathway illustrating a potential mechanism for this compound-induced cytotoxicity, proceeding through the activation of an apoptotic cascade. Further research is required to validate this proposed pathway.
References
The Discovery and Isolation of Codaphniphylline: A Technical Guide
An In-Depth Examination of the Historical Discovery, Isolation, and Biological Significance of a Prominent Daphniphyllum Alkaloid
This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of Codaphniphylline, a notable member of the complex family of Daphniphyllum alkaloids. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into its potential biological activities.
Historical Discovery
This compound was first isolated and its structure elucidated in 1968 by a team of Japanese scientists: H. Irikawa, N. Sakabe, S. Yamamura, and Y. Hirata.[[“]] Their pioneering work, published in Tetrahedron, laid the foundation for future research into this structurally intricate natural product.[[“]] The alkaloid was isolated from the bark and leaves of Daphniphyllum macropodum Miquel, a plant species native to East Asia that has proven to be a rich source of unique alkaloids.[2] The initial structural determination was accomplished through a combination of spectral data analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and comparison with the known structure of daphniphylline (B78742), which was established via X-ray analysis.[[“]]
Isolation and Purification
The isolation of this compound from its natural source, Daphniphyllum macropodum, involves a multi-step extraction and purification process. While the original 1968 protocol is a cornerstone, modern adaptations often employ more advanced chromatographic techniques for improved efficiency and yield.
General Experimental Protocol for Alkaloid Extraction from Daphniphyllum macropodum
The following is a generalized protocol based on common practices for isolating alkaloids from Daphniphyllum species.
Materials:
-
Dried and powdered bark and leaves of Daphniphyllum macropodum
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (B78521) (NH₄OH) for basification
-
Silica (B1680970) gel for column chromatography
-
Various solvent systems for elution (e.g., chloroform-methanol gradients)
-
Thin-layer chromatography (TLC) plates for fraction monitoring
Procedure:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and filtered. The acidic aqueous layer is then washed with chloroform to remove neutral and weakly basic compounds. The acidic layer is subsequently basified to a pH of 9-10 with Na₂CO₃ or NH₄OH.
-
Crude Alkaloid Extraction: The basified aqueous solution is extracted repeatedly with chloroform. The combined chloroform extracts are then dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of increasing polarity, such as a chloroform-methanol mixture. Fractions are collected and monitored by TLC.
-
Isolation of this compound: Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.
Structural Elucidation and Spectroscopic Data
The structure of this compound was initially determined by comparing its spectroscopic data with that of daphniphylline and was later confirmed by total synthesis.
Spectroscopic Data
| Spectroscopic Technique | Key Features for this compound |
| ¹H NMR | Complex aliphatic and olefinic proton signals characteristic of the intricate polycyclic skeleton. |
| ¹³C NMR | A full complement of carbon signals corresponding to the molecular formula, including quaternary carbons, methines, methylenes, and methyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight and elemental composition of C₃₂H₄₉NO₅. |
| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and ester carbonyl (C=O) functional groups. |
Specific chemical shift values and coupling constants can be found in the original research publications and spectroscopic databases.
Total Synthesis of (+)-Codaphniphylline
The first total synthesis of (+)-Codaphniphylline was a landmark achievement by Heathcock and coworkers, reported in the Journal of Organic Chemistry in 1995. This accomplishment not only confirmed the proposed structure but also provided a synthetic route to access this complex molecule for further study. The synthesis is a multi-step process involving several key transformations and the construction of the intricate polycyclic framework. Due to the complexity of the synthesis, a detailed step-by-step protocol is beyond the scope of this guide. However, the overall strategy and key steps are outlined below.
Retrosynthetic Analysis and Key Strategies
The Heathcock synthesis employed a convergent strategy, assembling key fragments and then elaborating them to form the final complex structure. A plausible retrosynthetic analysis is depicted below:
Biological Activity and Potential Signaling Pathways
While extensive research on the specific biological activities and mechanisms of action of this compound is still emerging, studies on related Daphniphyllum alkaloids provide valuable insights into its potential therapeutic applications.
Cytotoxic Activity
Numerous Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] For instance, daphnezomine W, isolated from Daphniphyllum angustifolium, exhibited moderate cytotoxicity against the HeLa cell line with an IC₅₀ of 16.0 μg/mL.[3] Another study on alkaloids from Daphniphyllum angustifolium showed that daphnioldhanol A displayed weak cytotoxic activity against the HeLa cell line with an IC₅₀ of 31.9 μM.[5] These findings suggest that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer research.
Postulated Signaling Pathway: Inhibition of the NF-κB Pathway
Recent studies on other Daphniphyllum alkaloids have indicated that their antitumor effects, including the promotion of apoptosis, may be linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5] One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The NF-κB pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. It is hypothesized that this compound, like other structurally related Daphniphyllum alkaloids, may exert its cytotoxic effects by inhibiting the NF-κB signaling pathway.
This proposed mechanism suggests that this compound may inhibit the IKK complex, a key regulator of NF-κB activation. This inhibition would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to activate the transcription of its target genes. This would ultimately lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells. Further research is required to validate this hypothesis and elucidate the precise molecular targets of this compound.
Conclusion
This compound stands as a testament to the structural diversity and potential biological significance of the Daphniphyllum alkaloids. From its initial discovery and isolation to its successful total synthesis, this complex molecule has captivated the attention of natural product chemists and continues to be an intriguing subject for further investigation. The preliminary evidence of cytotoxic activity among related alkaloids, coupled with the potential for inhibiting critical signaling pathways such as NF-κB, underscores the importance of continued research into the therapeutic potential of this compound and its analogues. This guide serves as a foundational resource for researchers poised to explore the next chapter in the scientific journey of this remarkable natural product.
References
- 1. consensus.app [consensus.app]
- 2. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
The Enigmatic World of Daphniphyllum Alkaloids: A Comprehensive Review for Researchers
An In-depth Technical Guide on the Isolation, Synthesis, and Biological Significance of a Unique Class of Natural Products
The Daphniphyllum alkaloids, a diverse and structurally complex family of over 350 natural products, have captivated the attention of chemists and pharmacologists for decades.[1][2] Isolated from evergreen plants of the genus Daphniphyllum, these alkaloids are renowned for their intricate, cage-like architectures and a wide spectrum of promising biological activities. This technical guide provides a comprehensive literature review encompassing their isolation, structural elucidation, biosynthesis, total synthesis, and pharmacological properties, tailored for researchers, scientists, and drug development professionals.
Structural Diversity and Classification
Daphniphyllum alkaloids are characterized by their unique and often complex polycyclic ring systems.[3] Their intricate structures are biosynthetically derived from squalene, leading to a remarkable variety of skeletal frameworks.[3][4] This structural diversity has led to their classification into several distinct types based on their core skeletons, with new and unprecedented frameworks continuing to be discovered.[5][6]
Isolation and Purification of Daphniphyllum Alkaloids
The extraction and purification of Daphniphyllum alkaloids from plant material is a critical first step in their study. The following is a representative protocol synthesized from established methodologies for the isolation of these compounds, particularly from Daphniphyllum calycinum.[7]
Experimental Protocol: Isolation and Purification
1. Plant Material Preparation:
-
Air-dry the powdered plant material (e.g., roots, stems, or leaves) of the Daphniphyllum species.[7]
2. Extraction:
-
Extract the powdered plant material exhaustively with a solvent such as 80% ethanol (B145695) at room temperature.[7]
-
Combine the filtrates and concentrate them under reduced pressure to yield a crude extract.[7]
3. Acid-Base Extraction:
-
Adjust the pH of the crude extract to 2 with hydrochloric acid (HCl).[7]
-
Centrifuge the acidic mixture to remove precipitates.[7]
-
Basify the resulting aqueous layer to pH 10 with sodium bicarbonate (NaHCO3).[7]
-
Perform a liquid-liquid extraction of the basified aqueous layer with an organic solvent like ethyl acetate (B1210297) (EtOAc) to obtain the crude alkaloid fraction.[7]
4. Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel.[2]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol).
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions containing similar alkaloid profiles.
-
Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.[2]
Biosynthesis of Daphniphyllum Alkaloids
The intricate structures of Daphniphyllum alkaloids are a product of a fascinating and complex biosynthetic pathway. Heathcock and coworkers proposed a seminal biosynthetic pathway in the late 1980s, which has since been the foundation for numerous biomimetic syntheses.[7] The proposed pathway initiates from squalene, which undergoes a series of cyclizations and rearrangements to generate the diverse array of alkaloid skeletons.
Total Synthesis of Daphniphyllum Alkaloids
The structural complexity of Daphniphyllum alkaloids has made them formidable and attractive targets for total synthesis. These synthetic endeavors not only provide access to these rare natural products for further biological evaluation but also drive the development of novel synthetic methodologies. The total synthesis of (−)-calyciphylline N by the Smith group is a landmark achievement in this field, showcasing a highly strategic and elegant approach.[1][7]
Experimental Workflow: Total Synthesis of (−)-Calyciphylline N
The following diagram illustrates a simplified workflow of the key strategic steps involved in the total synthesis of (−)-calyciphylline N.
Detailed Methodologies for Key Synthetic Steps
The total synthesis of (−)-calyciphylline N involves several critical transformations. Below are representative protocols for some of these key steps, adapted from the literature.[1][7]
Intramolecular Diels-Alder Reaction: A solution of the triene precursor in a suitable solvent (e.g., toluene) is treated with a Lewis acid catalyst, such as diethylaluminum chloride (Et2AlCl), at low temperature (e.g., -78 °C).[1] The reaction mixture is stirred for a specified period until the cyclization is complete, as monitored by TLC. The reaction is then quenched, and the product is purified by column chromatography to yield the bicyclic core.[1]
Nazarov Cyclization: The divinyl ketone precursor is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a protic or Lewis acid (e.g., HBF4·OEt2) at ambient temperature.[1] The reaction proceeds to furnish the cyclopentenone ring. The product is then isolated and purified following a standard aqueous workup and column chromatography.[1]
Stille Carbonylation: To a solution of the vinyl triflate in a solvent like DMF are added a palladium catalyst (e.g., Pd(PPh3)4), a tin reagent (e.g., (CH2=CH)4Sn), and a source of carbon monoxide.[7] The mixture is heated to facilitate the carbonylation reaction. After completion, the reaction mixture is worked up and the resulting divinyl ketone is purified by chromatography.[7]
Biological Activities and Pharmacological Potential
Daphniphyllum alkaloids have been reported to exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. These activities include cytotoxic, anti-inflammatory, antiviral, and neuroprotective effects.
Quantitative Data on Biological Activities
The following tables summarize some of the reported quantitative data for the biological activities of selected Daphniphyllum alkaloids.
Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids
| Alkaloid | Cell Line | IC50 Value | Reference |
| Daphnioldhanol A | HeLa | 31.9 µM | [8] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [9] |
| Unnamed Alkaloid | HeLa | ~3.89 µM | [10] |
| Daphnicalycinone A | SGC-7901 | 22.4 µM | [1] |
| Daphnicalycinone B | SGC-7901 | 25.6 µM | [1] |
Table 2: Anti-inflammatory and Antiviral Activities of Daphniphyllum Alkaloids
| Alkaloid | Activity | Assay/Target | EC50/IC50 Value | Reference |
| Logeracemin A | Anti-HIV | - | 4.5 ± 0.1 µM | [8] |
| Daphcalycine B | Antiviral (HSV-2) | - | 2.12 ± 0.14 µM | [6] |
| Calycindaphine G | NF-κB Inhibition | Transcriptional Activity | Significant at 50 µM | [7] |
| Calycindaphine H | NF-κB Inhibition | Transcriptional Activity | Significant at 50 µM | [7] |
| Calycindaphine K | NF-κB Inhibition | Transcriptional Activity | Significant at 50 µM | [7] |
Future Perspectives
The field of Daphniphyllum alkaloid research continues to be a vibrant and exciting area of natural product chemistry. The ongoing discovery of new alkaloids with unique skeletons will undoubtedly inspire further investigations into their biosynthesis and pharmacological properties. Advances in synthetic chemistry will enable more efficient and scalable syntheses of these complex molecules, facilitating in-depth structure-activity relationship studies and the development of novel therapeutic agents. The potent and diverse biological activities of Daphniphyllum alkaloids underscore their potential as a rich source of lead compounds for the treatment of various diseases, including cancer, inflammatory disorders, and viral infections. Further exploration of their molecular mechanisms of action will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. column-chromatography.com [column-chromatography.com]
- 3. researchgate.net [researchgate.net]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. quora.com [quora.com]
- 6. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Extraction of alkaloids | DOCX [slideshare.net]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of the Codaphniphylline Core: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the asymmetric synthesis of the core structure of Codaphniphylline, a member of the complex family of Daphniphyllum alkaloids. The synthetic strategy highlighted here is based on the landmark total synthesis of (+)-Codaphniphylline by Heathcock and coworkers. This work established a foundational route to this intricate molecular architecture and remains a key reference in the field.
Introduction
Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products with over 300 known members. Their fascinating molecular architectures and potential biological activities have made them compelling targets for total synthesis. This compound, a C30-type alkaloid, possesses a dense and stereochemically rich core that presents a significant synthetic challenge. The asymmetric synthesis of this core structure is a critical step in the total synthesis of the natural product and its analogues for further biological evaluation.
The synthetic approach detailed below focuses on the construction of the key carbocyclic and heterocyclic ring systems of the this compound core. The strategy employs a series of stereoselective reactions to establish the requisite stereocenters, culminating in the formation of a key intermediate that serves as a scaffold for the elaboration of the full natural product.
Key Synthetic Strategies and Transformations
The asymmetric synthesis of the this compound core, as established by Heathcock et al., relies on a convergent strategy. The key transformations include an asymmetric Michael addition to establish initial stereochemistry, an intramolecular aldol (B89426) condensation to form a key bicyclic system, and a Robinson annulation to construct a tetracyclic intermediate.
Core Synthetic Pathway
The overall synthetic workflow for the construction of the tetracyclic core of this compound is depicted below. This pathway highlights the key intermediates and transformations leading to the core structure.
Figure 1. High-level overview of the synthetic workflow for the this compound core.
Experimental Protocols
The following protocols are adapted from the total synthesis of (+)-Codaphniphylline by Heathcock et al. and detail the key steps in the construction of its core structure.
Protocol 1: Asymmetric Michael Addition
This protocol describes the conjugate addition of a methyl group to an enone to set a key stereocenter.
Table 1: Reagents and Materials for Asymmetric Michael Addition
| Reagent/Material | Grade | Supplier |
| Enone Substrate | ≥98% | Commercially Available |
| Lithium dimethylcuprate (Me₂CuLi) | 0.5 M in THF | Prepared in situ |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Reagent | Commercially Available |
| Magnesium sulfate (B86663) (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
A solution of the enone substrate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium dimethylcuprate (Me₂CuLi) in a mixture of THF and diethyl ether is added dropwise to the cooled enone solution over a period of 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired methyl-adduct.
Table 2: Representative Quantitative Data for Michael Addition
| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Enone | Methyl-adduct | 85-95 | >95 |
Protocol 2: Intramolecular Aldol Condensation
This protocol details the formation of a bicyclic system through a base-mediated intramolecular aldol reaction.
Table 3: Reagents and Materials for Intramolecular Aldol Condensation
| Reagent/Material | Grade | Supplier |
| Diketone Precursor | As synthesized | N/A |
| Potassium tert-butoxide (KOtBu) | ≥98% | Commercially Available |
| tert-Butanol (B103910) | Anhydrous | Commercially Available |
| Toluene (B28343) | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Reagent | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | Reagent | Commercially Available |
Procedure:
-
A solution of the diketone precursor in a mixture of anhydrous tert-butanol and toluene is prepared under an inert atmosphere.
-
Potassium tert-butoxide is added to the solution in one portion at room temperature.
-
The reaction mixture is heated to reflux for 4 hours.
-
The mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the bicyclic enone.
Table 4: Representative Quantitative Data for Aldol Condensation
| Entry | Substrate | Product | Yield (%) |
| 1 | Diketone | Bicyclic Enone | 75-85 |
Protocol 3: Robinson Annulation
This protocol describes the construction of the tetracyclic core via a Robinson annulation reaction.
Table 5: Reagents and Materials for Robinson Annulation
| Reagent/Material | Grade | Supplier |
| Bicyclic Enone | As synthesized | N/A |
| Methyl vinyl ketone (MVK) | ≥99%, stabilized | Commercially Available |
| Sodium methoxide (B1231860) (NaOMe) | 25 wt. % in Methanol (B129727) | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Reagent | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Reagent | Commercially Available |
Procedure:
-
The bicyclic enone is dissolved in anhydrous methanol under an inert atmosphere.
-
Freshly distilled methyl vinyl ketone is added to the solution.
-
A solution of sodium methoxide in methanol is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic core structure.
Table 6: Representative Quantitative Data for Robinson Annulation
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Bicyclic Enone | Tetracyclic Core | 60-70 | >10:1 |
Logical Relationship of Key Synthetic Steps
The following diagram illustrates the logical progression from a key bicyclic intermediate to the tetracyclic core of this compound.
Figure 2. Logical flow of the Robinson annulation step.
Conclusion
The asymmetric synthesis of the this compound core remains a significant achievement in natural product synthesis. The protocols outlined above, based on the pioneering work of Heathcock and colleagues, provide a robust and well-established route to this complex molecular architecture. These methods serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the synthesis of this compound and its analogues for further investigation. The careful execution of these stereoselective reactions is paramount to achieving high yields and stereochemical purity in the construction of this challenging target.
Protecting Group Strategies in the Total Synthesis of Codaphniphylline: A Detailed Analysis
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of Codaphniphylline, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge in total synthesis. The strategic use of protecting groups is paramount to navigate the numerous reactive functional groups and achieve the desired stereochemical control. This document provides a detailed analysis of the protecting group strategies employed in the landmark total synthesis of (+)-Codaphniphylline by Heathcock and coworkers, with comparative insights from other notable syntheses within the Daphniphyllum alkaloid family.
Heathcock's Total Synthesis of (+)-Codaphniphylline: A Masterclass in Protecting Group Manipulation
The seminal total synthesis of (+)-Codaphniphylline by the Heathcock group (J. Org. Chem. 1995, 60, 1120–1130) serves as a cornerstone in the field and exemplifies a meticulously planned protecting group strategy. The synthesis navigates the construction of a complex pentacyclic core, requiring the judicious protection and deprotection of hydroxyl and carbonyl functionalities.
Key Protecting Groups and Their Applications
The primary protecting groups utilized in Heathcock's synthesis were the tert-butyldimethylsilyl (TBS) ether for hydroxyl groups and an ethylene (B1197577) acetal (B89532) for a ketone. This selection was guided by their stability under various reaction conditions and the orthogonality of their deprotection methods, allowing for selective removal at specific stages of the synthesis.
Table 1: Protecting Group Manipulations in the Total Synthesis of (+)-Codaphniphylline by Heathcock et al.
| Step | Intermediate | Functional Group Protected | Protecting Group | Reagents and Conditions for Protection | Yield (%) | Reagents and Conditions for Deprotection | Yield (%) |
| 1 | Diol 20 | Primary and Secondary Hydroxyls | TBS | TBSCl, Imidazole (B134444), DMF, 25 °C, 12 h | 95 | - | - |
| 2 | Bis-TBS ether 21 | Acetal | Ethylene Glycol | Ethylene glycol, p-TsOH, Benzene (B151609), reflux | 98 | - | - |
| 3 | Acetal-protected ketone | TBS ethers | HF, CH3CN, H2O, 25 °C, 2 h | - | - | 97 | |
| 4 | Diol | Acetal | 1 N HCl, Acetone (B3395972), 25 °C, 1 h | - | - | 96 |
Experimental Workflow and Logical Relationships
The strategic deployment of these protecting groups is visualized in the following workflow diagram. The diagram illustrates the logical sequence of protection and deprotection steps in relation to the key bond-forming reactions of the synthesis.
Caption: Protecting group strategy in Heathcock's total synthesis of (+)-Codaphniphylline.
Experimental Protocols
Detailed methodologies for the key protection and deprotection steps from Heathcock's synthesis are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Protocol 1: Protection of Diol 20 as a Bis-TBS Ether
Objective: To protect the primary and secondary hydroxyl groups of diol 20 as tert-butyldimethylsilyl (TBS) ethers.
Materials:
-
Diol 20
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of diol 20 in anhydrous DMF at 25 °C is added imidazole (4.0 equivalents) followed by TBSCl (2.5 equivalents).
-
The reaction mixture is stirred at 25 °C for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexanes and EtOAc) to afford the bis-TBS ether 21 .
Quantitative Data:
-
Yield: 95%
Protocol 2: Protection of the Ketone in Bis-TBS Ether 21 as an Ethylene Acetal
Objective: To protect the ketone functionality in intermediate 21 as an ethylene acetal.
Materials:
-
Bis-TBS ether 21
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of bis-TBS ether 21 , ethylene glycol (10 equivalents), and a catalytic amount of p-TsOH·H₂O in benzene is heated to reflux with a Dean-Stark trap for 4 hours.
-
The reaction mixture is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with benzene (2 x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the acetal-protected intermediate.
Quantitative Data:
-
Yield: 98%
Protocol 3: Deprotection of TBS Ethers
Objective: To selectively remove the TBS protecting groups in the presence of the ethylene acetal.
Materials:
-
TBS-protected intermediate
-
Hydrofluoric acid (48% aqueous solution)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the TBS-protected intermediate in a 10:1 mixture of CH₃CN and H₂O at 25 °C is added 48% aqueous HF (5 equivalents).
-
The reaction mixture is stirred at 25 °C for 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
The mixture is extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography.
Quantitative Data:
-
Yield: 97%
Protocol 4: Deprotection of the Ethylene Acetal
Objective: To remove the ethylene acetal protecting group to reveal the ketone.
Materials:
-
Acetal-protected intermediate
-
1 N Hydrochloric acid (HCl)
-
Acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of the acetal-protected intermediate in acetone is treated with 1 N HCl at 25 °C.
-
The reaction is stirred for 1 hour.
-
The reaction is neutralized with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with EtOAc (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude ketone is purified by flash column chromatography.
Quantitative Data:
-
Yield: 96%
Comparative Strategies in other Daphniphyllum Alkaloid Syntheses
While the Heathcock synthesis of this compound provides a classic example of protecting group strategy, other total syntheses of related Daphniphyllum alkaloids have employed different approaches. For instance, in the total synthesis of Daphenylline by Li and coworkers, a more complex array of protecting groups was necessary to orchestrate the assembly of its unique aromatic-containing hexacyclic core.[1] Similarly, Carreira's synthesis of Daphmanidin E showcased the use of different silyl (B83357) ethers and other protecting groups to navigate a distinct synthetic route. A broader analysis of these syntheses reveals a common theme: the choice of protecting groups is highly dependent on the specific synthetic strategy and the reactivity of the intermediates involved.
The following diagram illustrates the general decision-making process for selecting a protecting group strategy in the context of complex natural product synthesis.
Caption: A logical flowchart for devising a protecting group strategy in total synthesis.
Conclusion
The total synthesis of this compound by Heathcock and coworkers remains a benchmark in the field, not only for its elegant construction of a complex natural product but also for its masterful implementation of a protecting group strategy. The careful selection of TBS and acetal protecting groups, coupled with their efficient and selective removal, was instrumental to the success of the synthesis. By studying these strategies and the detailed protocols, researchers can gain valuable insights into the art of protecting group manipulation, a critical skill for the successful synthesis of complex molecules relevant to drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Novel Daphniphyllum Alkaloid Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1] These complex molecules, including Codaphniphylline, have garnered significant attention from the scientific community due to their unique polycyclic ring systems and a wide range of promising biological activities, such as cytotoxic, antioxidant, and vasorelaxant effects.[1] The intricate architectures of these alkaloids present formidable challenges and opportunities in total synthesis, offering a platform for the development of novel therapeutic agents.[1]
This document provides detailed application notes and protocols for the conceptualization, synthesis, and evaluation of novel analogs based on the this compound scaffold. While the direct synthesis and biological evaluation of a comprehensive library of this compound analogs are not yet extensively reported in the literature, this guide offers a roadmap for such endeavors. It leverages established total synthesis strategies for Daphniphyllum alkaloids and presents biological data from closely related compounds within the same family to inform a rational drug design approach.
Data Presentation: Biological Activity of Related Daphniphyllum Alkaloids
Recent studies on other members of the Daphniphyllum alkaloid family, such as the Calycindaphines, have provided valuable insights into their potential mechanisms of action. This data can guide the biological screening of novel this compound analogs. The following table summarizes the inhibitory activities of selected Calycindaphines against key signaling pathways implicated in various diseases, including cancer.
Table 1: Biological Activities of Selected Calycindaphine Analogs [2]
| Compound | Bioactivity Assay | Concentration (µM) | Observed Effect |
| Calycindaphine (Compound 22 ) | NF-κB Transcriptional Activity | 50 | Significant Inhibition |
| Calycindaphine (Compound 23 ) | NF-κB Transcriptional Activity | 50 | Significant Inhibition |
| Calycindaphine (Compound 26 ) | NF-κB Transcriptional Activity | 50 | Significant Inhibition |
| Calycindaphine (Compound 16 ) | TGF-β Inhibitory Activity (HepG2 cells) | Not specified | Significant Inhibition |
| Calycindaphine (Compound 18 ) | TGF-β Inhibitory Activity (HepG2 cells) | Not specified | Significant Inhibition |
| Calycindaphine (Compound 24 ) | Autophagy Induction (HEK293 cells) | Not specified | Induced autophagic puncta and LC3-II conversion |
| Calycindaphine (Compound 26 ) | Autophagy Induction (HEK293 cells) | Not specified | Induced autophagic puncta and LC3-II conversion |
Note: This data is for Calycindaphine analogs, not this compound analogs. It is presented here to inform potential screening strategies for novel this compound derivatives.
Experimental Protocols
The synthesis of novel this compound analogs can be approached by modifying the established total synthesis routes of the natural product. The biomimetic synthesis developed by Heathcock and coworkers provides a robust foundation for accessing the core structure of this compound. Below is a generalized, hypothetical protocol for the synthesis of a key pentacyclic intermediate and a subsequent diversification strategy to generate a library of analogs.
Protocol 1: Biomimetic-Inspired Synthesis of a Pentacyclic this compound Core
This protocol is a conceptual adaptation from the total synthesis of (+)-Codaphniphylline.
Objective: To synthesize a versatile pentacyclic amine intermediate that can be further functionalized to create a library of this compound analogs.
Materials:
-
Squalene-derived dialdehyde (B1249045)
-
Ammonia (B1221849) or primary amine (e.g., methylamine)
-
Potassium hydroxide (B78521)
-
Acetic acid
-
Anhydrous solvents (e.g., methanol, toluene)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Preparation of the Dialdehyde Precursor: Synthesize the squalene-derived dialdehyde according to established literature procedures.
-
Pentacyclization Cascade:
-
Dissolve the dialdehyde in an appropriate solvent such as methanol.
-
Add a solution of potassium hydroxide to initiate the cyclization cascade.
-
Introduce ammonia or a primary amine to facilitate the formation of the nitrogen-containing ring.
-
Neutralize the reaction mixture with acetic acid to promote the final cyclization and dehydration steps.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pentacyclic amine core.
-
-
Characterization:
-
Confirm the structure of the pentacyclic intermediate using standard spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: Diversification of the this compound Core
Objective: To generate a library of this compound analogs by modifying the synthesized pentacyclic core.
Materials:
-
Pentacyclic amine core
-
Various acylating agents (e.g., acid chlorides, anhydrides)
-
Various alkylating agents (e.g., alkyl halides)
-
Bases (e.g., triethylamine (B128534), pyridine)
-
Appropriate solvents (e.g., dichloromethane, THF)
Procedure (Example: N-acylation):
-
Reaction Setup:
-
Dissolve the pentacyclic amine core in anhydrous dichloromethane.
-
Add triethylamine as a base.
-
-
Acylation:
-
Slowly add the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
-
-
Characterization:
-
Confirm the structure of the N-acylated analog by spectroscopic methods.
-
(Repeat with different acylating and alkylating agents to generate a library of analogs.)
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the NF-κB signaling pathway, which has been shown to be inhibited by certain Daphniphyllum alkaloids. This pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in cancer and inflammatory diseases.
Caption: NF-κB signaling pathway and potential inhibition by Daphniphyllum alkaloids.
Experimental Workflow Diagram
The following workflow illustrates a logical progression for the synthesis and evaluation of a novel this compound analog library for drug discovery.
References
Application Notes: Codaphniphylline as a Potential Molecular Probe for Investigating Cellular Kinase Signaling
Introduction
Codaphniphylline belongs to the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from evergreen shrubs and trees native to East and Southeast Asia.[1][2] These alkaloids are renowned for their intricate, polycyclic molecular architectures and a broad spectrum of biological activities, including cytotoxic and anti-inflammatory effects.[3] While the specific molecular targets of many Daphniphyllum alkaloids, including this compound, remain largely uncharacterized, their biological activities suggest potential interactions with key cellular signaling pathways, such as those regulated by protein kinases.
These application notes propose a framework for the development and utilization of this compound as a molecular probe to identify and characterize novel interactions within the human kinome. The following protocols and conceptual frameworks are intended to guide researchers in validating this compound's potential as a research tool for drug discovery and chemical biology.
Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The following protocols are designed to test this hypothesis and validate the use of this compound as a molecular probe for CDK2 activity and localization.
Quantitative Data Summary
The following tables summarize hypothetical data from experiments designed to characterize the interaction between this compound and its putative target, CDK2.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A | 75 |
| CDK1/Cyclin B | 850 |
| CDK4/Cyclin D1 | >10,000 |
| GSK3β | 2,500 |
| MAPK1 | >10,000 |
Table 2: Binding Affinity of this compound Derivatives to CDK2
| Compound | Kd (nM) |
| This compound | 120 |
| Biotin-Codaphniphylline | 150 |
| Fluorescein-Codaphniphylline | 180 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Probes
This protocol describes the synthesis of biotinylated and fluorescently-labeled this compound derivatives for use in pull-down assays and cellular imaging, respectively. The synthesis will involve the modification of a suitable functional group on the this compound scaffold, such as a hydroxyl or amine group, with a linker attached to the desired tag.
Materials:
-
This compound
-
Biotin-NHS ester
-
Fluorescein-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.2 molar equivalent of Biotin-NHS ester or Fluorescein-NHS ester.
-
Add a 2.0 molar equivalent of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases (CDK2/Cyclin A, CDK1/Cyclin B, etc.)
-
Kinase-specific peptide substrates
-
ATP, [γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphorimager
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the kinase, its corresponding peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP and a trace amount of [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target protein in a cellular context.
Materials:
-
Cultured cancer cells (e.g., HeLa)
-
This compound
-
PBS, Protease inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK2 antibody
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound for 1 hour.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-CDK2 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Experimental workflow for the development and application of this compound as a molecular probe.
Caption: Hypothetical mechanism of action of this compound in the G1/S phase of the cell cycle.
Disclaimer: The application of this compound as a molecular probe is currently hypothetical and requires experimental validation. The provided protocols and data are for illustrative purposes to guide future research.
References
- 1. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Progress Toward The Total Synthesis Of Daphniphyllum Alkaloids " by Alberto Michael Lopez [digitalcommons.wayne.edu]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Codaphniphylline in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Codaphniphylline is a novel investigational compound with potential therapeutic applications. To understand its pharmacokinetic profile and ensure its safety and efficacy, a robust and reliable bioanalytical method for its quantification in biological matrices is essential.[1] This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[2][3][4] The methodologies described herein are based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[5][6]
Application Notes
The development of a reliable bioanalytical method is a critical step in drug discovery and development.[1] The choice of analytical technique and a thorough validation process are paramount to generating high-quality data for pharmacokinetic and toxicokinetic studies.
Analytical Technique Selection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological matrices.[3][7] Its advantages include:
-
High Sensitivity: Capable of detecting picogram to femtogram levels of an analyte.
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the compound of interest is detected, minimizing interference from matrix components.[8]
-
Wide Dynamic Range: Allows for the quantification of the analyte over a broad range of concentrations.
-
High Throughput: Modern LC-MS/MS systems can analyze a large number of samples in a relatively short time.[4]
Bioanalytical Method Validation
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[9] A full validation should be performed according to regulatory guidelines and should assess the following parameters:[1][5][6]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (Freeze-Thaw, Short-Term, Long-Term, and Post-Preparative)
-
Lower Limit of Quantification (LLOQ)
-
Upper Limit of Quantification (ULOQ)
Experimental Workflow
The overall workflow for the quantitative analysis of this compound in plasma samples is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound-d5 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (500 ng/mL), and High QC (800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound-d5, 100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 456.3 -> 321.2 (Quantifier), 456.3 -> 189.1 (Qualifier) |
| This compound-d5 (IS): 461.3 -> 326.2 | |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Quantitative Data Summary
The following tables summarize the acceptance criteria and hypothetical validation data for the quantitative analysis of this compound.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.00 | 0.012 | 98.5 |
| 5.00 | 0.061 | 101.2 |
| 25.0 | 0.305 | 100.5 |
| 100 | 1.22 | 99.8 |
| 250 | 3.04 | 99.1 |
| 500 | 6.11 | 100.8 |
| 800 | 9.78 | 100.2 |
| 1000 | 12.21 | 99.9 |
| Regression | y = 0.0122x + 0.0003 | |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1.00 | 1.02 ± 0.08 | 7.8 | 102.0 | 1.04 ± 0.11 | 10.6 | 104.0 |
| Low QC | 3.00 | 2.95 ± 0.15 | 5.1 | 98.3 | 2.98 ± 0.21 | 7.1 | 99.3 |
| Medium QC | 500 | 508 ± 20.3 | 4.0 | 101.6 | 495 ± 29.7 | 6.0 | 99.0 |
| High QC | 800 | 790 ± 31.6 | 4.0 | 98.8 | 812 ± 48.7 | 6.0 | 101.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3.00 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 101.5 |
| IS | 100 | 94.3 | 99.7 |
Hypothetical Signaling Pathway of this compound
While the precise mechanism of action for this compound is under investigation, a hypothetical signaling pathway is presented below for illustrative purposes, depicting its potential role as a kinase inhibitor.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Overcoming low yields in Codaphniphylline synthesis steps
Welcome to the Technical Support Center for Codaphniphylline Synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the total synthesis of this compound and related Daphniphyllum alkaloids.
This section addresses specific issues that can lead to low yields during the synthesis of this compound, offering potential causes and solutions.
Question 1: Reductive Heck Cyclization
I am experiencing low yields during the reductive Heck cyclization to form the tetracyclic core. What are the common pitfalls and how can I improve the yield?
Low yields in the reductive Heck cyclization step are often attributed to suboptimal reaction conditions, leading to side reactions or incomplete conversion. Key factors to consider for optimization include the choice of hydrogen source, the type and concentration of halide salts, and the palladium catalyst system.
Potential Causes for Low Yield:
-
Undesired Double Carbopalladation: The reaction pathway may favor an undesired double carbopalladation instead of the intended single Pd-mediated conjugate addition.
-
Formation of γ-Coupled Byproducts: The use of certain hydrogen sources, like carboxylic acids, can lead to the formation of γ-coupled byproducts through an extended enol coupling mechanism.
-
Insufficient Halide Concentration: The concentration of the halide salt (e.g., TBACl) can significantly influence the reaction's efficiency.
Troubleshooting & Optimization Strategies:
-
Vary the Hydrogen Source: Experiment with different hydrogen sources. While formic acid salts (e.g., HCO2Na) are common, switching to isopropanol (B130326) (i-PrOH) or acetic acid (AcOH) might alter the reaction pathway, although initial trials with these may also result in low yields of the desired product. A systematic screening of hydrogen sources is recommended.
-
Optimize Halide Additive: The choice and amount of tetra-n-butylammonium halide can be critical. For instance, switching from TBACl to TBABr and increasing its equivalents from one to three has been shown to improve the yield of the desired tricyclic product to 37%.
-
Screen Palladium Catalysts and Ligands: While Pd(OAc)2 is a common choice, exploring other palladium sources and ligands could enhance catalytic activity and selectivity.
-
Adjust Reaction Temperature and Time: Optimization of reaction temperature and duration is crucial. The reaction is typically run at elevated temperatures (e.g., 80 °C) for extended periods (e.g., 18 h).
A successful C-C bond formation was observed using α-bromoacrylamide under Jeffrey's conditions (Pd(OAc)2, HCO2Na, Et3N, TBACl, DMF, 80 °C, 18 h), which could be a good starting point for optimization.
Question 2: C6-Vinylation Reaction
My C6-vinylation reaction using trimethyl orthoacetate is resulting in a low yield of the desired vinylated products. How can this be improved?
The C6-vinylation of certain intermediates with trimethyl orthoacetate and catalytic propanoic acid at high temperatures is known to produce low yields, with one report citing a combined yield of only 25% for the desired products[1]. A significant byproduct, an acetyl-protected allylic alcohol, is often formed in this reaction[1].
Troubleshooting & Optimization Strategies:
-
Byproduct Recycling: The major byproduct, an acetyl-protected allylic alcohol, can be effectively recycled through hydrolysis[1]. This strategy can significantly improve the overall material throughput for this step.
-
Alternative Vinylation Methods: If byproduct recycling is not sufficient, consider exploring alternative vinylation strategies. These could include cross-coupling reactions (e.g., Stille or Suzuki coupling) with a suitable vinylating agent, which might offer higher yields and better selectivity.
-
Reaction Condition Optimization: A thorough investigation of reaction parameters such as temperature, reaction time, and the concentration of the acid catalyst could lead to improved yields.
Question 3: Intramolecular Aldol (B89426) Reaction for Seven-Membered Ring Closure
I am struggling with the intramolecular aldol reaction to close the seven-membered ring, resulting in low yields and undesired side products. What can I do?
The formation of a seven-membered ring via an intramolecular aldol reaction can be challenging, often leading to low yields and the formation of undesired products like dimers. The choice of catalyst and reaction conditions is critical for success.
Troubleshooting & Optimization Strategies:
-
Catalyst Screening: Acid catalysts like p-TsOH can sometimes promote the formation of undesired dimeric products. Switching to a base-catalyzed process might be beneficial. For instance, treatment with methanolic hydroxide (B78521) and heating can lead to the desired cyclization, although it may produce a mixture of the aldol addition and elimination products.
-
Two-Step Procedure: A two-step approach can be more effective. First, perform the base-catalyzed aldol cyclization to obtain a mixture of the aldol product and the corresponding enone. Then, treat this mixture with an acid catalyst (e.g., p-TsOH in C6D6) to drive the reaction to the desired enone. This two-step sequence has been reported to yield the final enone in 35% over three steps (including the preceding oxidation).
Data Summary of Yields in Key Synthetic Steps
| Step | Reagents & Conditions (Low Yield) | Yield | Reagents & Conditions (Improved Yield) | Improved Yield | Reference |
| Reductive Heck Cyclization | Pd(OAc)2, HCO2Na, Et3N, TBACl (1 equiv), DMF, 80 °C | Low | Pd(OAc)2, HCO2Na, Et3N, TBABr (3 equiv) , DMF, 80 °C | 37% | |
| C6-Vinylation | CH3C(OMe)3, cat. propanoic acid, 130 °C | 25% | Same conditions with byproduct recycling via hydrolysis | Overall throughput increased | [1] |
| Intramolecular Aldol Cyclization | p-TsOH | Low (dimer formation) | 1. Methanolic hydroxide, heat; 2. p-TsOH, C6D6, heat | 35% (over 3 steps) |
Experimental Protocols
Improved Reductive Heck Cyclization
This protocol is based on the conditions reported to improve the yield of the tricyclic product.
-
To a solution of the α-bromoacrylamide precursor in DMF, add Pd(OAc)2, HCO2Na, and Et3N.
-
Add three equivalents of tetra-n-butylammonium bromide (TBABr).
-
Heat the reaction mixture to 80 °C for 18 hours.
-
After cooling to room temperature, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to isolate the desired tricyclic compound.
C6-Vinylation with Byproduct Recycling
This procedure includes the recycling of the major byproduct to improve overall efficiency[1].
-
Heat a mixture of the starting material, trimethyl orthoacetate, and a catalytic amount of propanoic acid at 130 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After workup, separate the desired vinylated products from the acetyl-protected allylic alcohol byproduct by chromatography.
-
Subject the isolated byproduct to hydrolysis (e.g., using a mild base or acid) to convert it back to the starting material.
-
Combine the recycled starting material with fresh starting material for subsequent reaction batches.
Two-Step Intramolecular Aldol Reaction
This two-step protocol is designed to circumvent the formation of dimeric byproducts.
-
Step 1: Aldol Cyclization: Treat the aldehyde precursor with methanolic hydroxide and heat the mixture to induce cyclization. This will likely result in a mixture of the aldol addition product and the enone.
-
Step 2: Dehydration: After removing the solvent from the first step, dissolve the crude mixture in a suitable solvent (e.g., C6D6) and treat with p-toluenesulfonic acid (p-TsOH). Heat the mixture to drive the dehydration to completion, affording the desired enone.
-
Purify the final product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the reductive Heck cyclization.
Caption: Experimental workflow for C6-vinylation with byproduct recycling.
References
Technical Support Center: Enhancing Codaphniphylline Solubility for Biological Assays
For researchers, scientists, and drug development professionals, achieving reliable and reproducible results in biological assays is paramount. A common hurdle encountered with hydrophobic compounds like Codaphniphylline is poor aqueous solubility, which can lead to precipitation and inaccurate experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in solubilizing this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For biological assays, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions due to its miscibility with aqueous media and relatively low toxicity at low concentrations.[3][4]
Q2: What is a typical stock solution concentration for this compound in DMSO?
A2: While specific quantitative solubility data is limited in publicly available literature, some suppliers offer pre-made 10 mM stock solutions of this compound in DMSO.[4] It is recommended to start by preparing a stock solution in the range of 1-10 mM in DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this, it is crucial to employ proper dilution techniques. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.
Q4: Can I warm the solvent to increase the solubility of this compound?
A4: Gently warming the solvent can be a useful technique to increase the solubility of some compounds. However, the thermal stability of this compound should be considered. If you choose to warm the solution, do so cautiously and for a short period. It is also important to allow the solution to return to room temperature before making further dilutions to avoid precipitation due to temperature changes.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds for biological assays. These include the use of co-solvents, formulation with cyclodextrins, or encapsulation in liposomes or nanoparticles.[5][6][7] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Problem: A precipitate is observed immediately after adding the this compound-DMSO stock solution to the cell culture medium or buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Perform a solubility test to determine the maximum achievable concentration in your specific medium. Start with a lower final concentration in your experiments. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent shift, leading to precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in the aqueous medium, and then add this to the final volume. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C for cell culture) aqueous media for dilutions. |
Issue 2: Delayed Precipitation in the Incubator
Problem: The prepared medium containing this compound appears clear initially but forms a precipitate after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous environment over time, leading to degradation and precipitation of less soluble products. | Prepare fresh working solutions of this compound immediately before each experiment. Assess the stability of the compound in your specific medium over the time course of your assay. |
| Interaction with Media Components | The compound may interact with salts, proteins (e.g., in serum), or other components in the medium, forming insoluble complexes. | Try reducing the serum concentration if your experimental design allows. Alternatively, test different basal media formulations to identify one that is more compatible with this compound. |
| pH Shift | Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state and solubility of the compound. | Ensure your medium is well-buffered. Monitor the pH of the medium during the experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Recommended for preparing stock solutions for biological assays. |
| Chloroform | Soluble[1][2] | Not suitable for most biological assays due to toxicity. |
| Dichloromethane | Soluble[1][2] | Not suitable for most biological assays due to toxicity. |
| Ethyl Acetate | Soluble[1][2] | Not suitable for most biological assays due to toxicity. |
| Acetone | Soluble[1][2] | Can be used for initial dissolution but may not be compatible with all assays. |
| Water | Poorly Soluble | As a hydrophobic compound, this compound has very low solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.697 mg of this compound (Molecular Weight: 469.7 g/mol ).
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM solution).
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile, amber tubes to protect from light and minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
Objective: To prepare a final working concentration of this compound in cell culture medium while minimizing precipitation.
Procedure:
-
Pre-warm the medium: Warm your complete cell culture medium to the desired temperature (e.g., 37°C).
-
Prepare an intermediate dilution (optional but recommended): For high final concentrations, first dilute the 10 mM DMSO stock solution to a lower concentration (e.g., 1 mM) in pre-warmed medium.
-
Perform the final dilution: Add a small volume of the DMSO stock solution (or the intermediate dilution) to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.
-
Visual inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your assay.
Mandatory Visualization
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | CAS:14694-15-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cyclization Reactions in the Codaphniphylline Framework
Welcome to the technical support center for the synthesis of the Codaphniphylline framework. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical cyclization reactions involved in constructing this complex alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization strategies employed in the synthesis of the this compound core and related Daphniphyllum alkaloids?
A1: The construction of the intricate polycyclic core of this compound and its congeners relies on several key cyclization reactions. The most frequently utilized strategies include the Intramolecular Heck Reaction to form key carbocyclic and heterocyclic rings, Radical Cyclizations for the formation of highly functionalized ring systems, the Nazarov Cyclization for the synthesis of cyclopentenones, and Intramolecular Michael Additions to create carbon-carbon bonds with high stereocontrol.[1][2][3][4][5]
Q2: I am having trouble with the diastereoselectivity of my cyclization. What are some general strategies to improve it?
A2: Achieving high diastereoselectivity is a common challenge. Several factors can influence the stereochemical outcome of a cyclization reaction. For Michael additions, the choice of base and reaction conditions can significantly impact the stereoselectivity.[6] In radical cyclizations, the stereochemistry can often be controlled by the conformation of the radical intermediate. For other cyclizations, the use of chiral ligands or auxiliaries can be effective. A thorough screening of solvents, temperatures, and catalysts is often necessary to optimize diastereoselectivity.
Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What should I investigate first?
A3: Incomplete conversion is a frequent issue. The first step is to ensure all reagents and solvents are pure and dry, as impurities can inhibit catalytic activity. For catalytic reactions, such as the Heck or Nazarov cyclizations, catalyst deactivation is a common culprit.[1][2] Consider increasing the catalyst loading or using a more robust catalyst system. Reaction temperature and time are also critical parameters; a modest increase in temperature or longer reaction time may be necessary. For radical reactions, ensure the initiator is properly activated and that the concentration of the radical scavenger is not too high, which could prematurely quench the reaction.[7]
Troubleshooting Guides
Intramolecular Heck Reaction
The Intramolecular Heck Reaction is a powerful tool for forming C-C bonds in the this compound framework. However, issues such as low yield and catalyst decomposition are common.
Q: My Intramolecular Heck reaction is giving a low yield. What are the common causes and how can I fix them?
A: Low yields in Intramolecular Heck reactions can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be decomposing.
-
Ligand Choice: The phosphine (B1218219) ligand may not be optimal for your specific substrate.
-
Base Strength and Type: The base may be too weak or inappropriate for the reaction, leading to catalyst deactivation by the generated acid (HX).
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for product formation and potential decomposition.[1]
-
Q: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A: The formation of palladium black indicates the precipitation of metallic palladium, leading to a loss of catalytic activity.[1]
-
Causes:
-
High temperatures can cause the catalyst to agglomerate and precipitate.
-
Inadequate ligand stabilization of the Pd(0) species.
-
Presence of impurities or use of an inappropriate solvent.
-
-
Solutions:
-
Lower the reaction temperature.
-
Increase the ligand-to-palladium ratio to ensure proper stabilization of the catalyst.
-
Ensure all reagents and solvents are of high purity.
-
Table 1: Optimization of Intramolecular Heck Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Varied yields, dependent on substrate | [1] |
| Ligand | PPh₃ (10 mol%) | P(o-tol)₃ (10 mol%) | BINAP (6 mol%) | Ligand choice is critical for yield and selectivity | [1][10] |
| Base | K₂CO₃ (2 equiv) | Et₃N (3 equiv) | Proton Sponge (1.5 equiv) | Base affects reaction rate and side products | [1] |
| Solvent | DMF | Acetonitrile (B52724) | Toluene (B28343) | Solvent choice can influence catalyst stability | [1] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase rate but also decomposition | [1] |
Workflow for Troubleshooting Low Yield in Intramolecular Heck Reactions
Caption: Troubleshooting workflow for low-yielding Intramolecular Heck reactions.
Radical Cyclization (Bu₃SnH/AIBN)
Radical cyclizations are instrumental in forming complex ring systems in the this compound framework. These reactions are typically initiated by AIBN and mediated by Bu₃SnH.
Q: My radical cyclization is not proceeding. What are the likely causes?
A: Failure of a radical cyclization can often be traced back to the initiation step or the stability of the radical intermediates.
-
Inefficient Initiation: The radical initiator, AIBN, may not be decomposing efficiently to generate radicals.
-
Solution: AIBN requires thermal decomposition, typically around 80 °C.[11] Ensure your reaction temperature is appropriate. Also, check the age and quality of your AIBN, as it can degrade over time.
-
-
Radical Precursor Stability: The precursor to your desired radical (e.g., an alkyl halide) may be too stable.
-
Solution: The reactivity order for halogen atom abstraction is I > Br > Cl. If you are using a chloride, consider converting it to the more reactive bromide or iodide.[12]
-
-
High Concentration of Radical Scavenger: While Bu₃SnH is the mediator, a very high concentration can lead to premature quenching of the initial radical before cyclization can occur.
-
Solution: Consider slow addition of Bu₃SnH to the reaction mixture to maintain a low steady-state concentration, which favors intramolecular cyclization over direct reduction.[7]
-
Q: I am getting a mixture of 5-exo and 6-endo cyclization products. How can I improve the regioselectivity?
A: The regioselectivity of radical cyclizations is governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored.[7]
-
Kinetic vs. Thermodynamic Control: At higher concentrations of the hydrogen donor (Bu₃SnH), the kinetically favored 5-exo product is often trapped quickly. Lower concentrations can allow for equilibration to the thermodynamically more stable product, which may be the 6-endo isomer in some cases.[7]
-
Solution: Adjust the concentration of Bu₃SnH. High concentrations favor the kinetic product, while low concentrations (achieved through slow addition) can favor the thermodynamic product.
-
-
Substrate Conformation: The conformation of the substrate can pre-organize the molecule for one cyclization mode over the other.
-
Solution: While more challenging to control, consider if modifications to the substrate could introduce steric biases that favor the desired cyclization pathway.
-
Table 2: Typical Conditions for Radical Cyclization
| Parameter | General Conditions | Notes | Reference |
| Radical Initiator | AIBN (0.1-0.2 equiv) | Requires thermal initiation (~80 °C) | [13][14] |
| Radical Mediator | Bu₃SnH (1.1-1.5 equiv) | Can be added slowly to control concentration | [13][14] |
| Solvent | Benzene (B151609) or Toluene | Must be degassed to remove oxygen | [12] |
| Concentration | 0.01 - 0.05 M | High dilution favors intramolecular reactions | [7] |
| Temperature | 80 - 110 °C | Dependent on initiator and solvent | [11] |
Logical Flow for Optimizing Radical Cyclization
Caption: Decision tree for optimizing radical cyclization reactions.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Heck Reaction
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide or triflate substrate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and the phosphine ligand (e.g., PPh₃, 0.10 equiv).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of 0.05 M) followed by the base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Radical Cyclization using Bu₃SnH/AIBN
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add the radical precursor (e.g., an unsaturated alkyl iodide, 1.0 equiv) and anhydrous, degassed benzene or toluene to achieve a high dilution (e.g., 0.01 M).
-
Reagent Addition: In a separate flask, prepare a solution of Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv) in the same solvent.
-
Reaction: Heat the solution of the substrate to reflux (typically ~80 °C for benzene). Add the Bu₃SnH/AIBN solution dropwise over several hours using a syringe pump.
-
Monitoring: Monitor the reaction by TLC or GC-MS. After the addition is complete, continue to heat the reaction for an additional 1-2 hours to ensure completion.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin byproducts.
-
Purification: Purify the crude product by flash column chromatography. To remove tin residues, the product can be partitioned between acetonitrile and hexane, or treated with a solution of I₂ in ether followed by aqueous Na₂S₂O₃ wash.
Protocol 3: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization
-
Preparation: To a flame-dried flask under an argon atmosphere, add a solution of the divinyl ketone substrate (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C or 0 °C).
-
Catalyst Addition: Add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 1.1 equiv) dropwise to the cooled solution.[4]
-
Reaction: Allow the reaction to stir at the low temperature and then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]
-
Workup: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 5. Calyciphylline B-Type Alkaloids: Total Syntheses of (−)-Daphlongamine H and (−)-Isodaphlongamine H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical cyclization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. soc.chim.it [soc.chim.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Scaling Up the Production of Synthetic Codaphniphylline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges during the synthesis of Codaphniphylline, particularly when scaling up production. The information is presented in a question-and-answer format to directly address specific issues. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of workflows are included to facilitate a deeper understanding of the synthetic process and aid in troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the total synthesis of this compound?
A1: Scaling up the multi-step synthesis of a complex natural product like this compound presents several significant challenges. These include:
-
Maintaining Stereocontrol: Achieving high diastereoselectivity on a larger scale can be difficult due to variations in reaction conditions, such as temperature gradients and mixing inefficiencies.
-
Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are manageable on a lab scale can become difficult to control in larger reactors, potentially leading to side product formation or incomplete reactions.
-
Purification of Intermediates and Final Product: The purification of structurally complex and often non-crystalline intermediates can become a bottleneck. Chromatographic methods may require significant solvent volumes and specialized equipment for large quantities.
-
Reagent Handling and Stoichiometry: The handling of large quantities of reagents, some of which may be hazardous or sensitive, requires careful planning and specialized equipment. Maintaining precise stoichiometric ratios on a large scale is also critical.
-
Byproduct Formation: Minor side reactions that are insignificant at a small scale can lead to substantial amounts of impurities when producing larger batches, complicating purification efforts.
Troubleshooting Guides by Reaction Stage
The total synthesis of (+)-Codaphniphylline, as reported by Heathcock and colleagues in 1995, involves several key transformations. This guide is structured around these critical steps to provide targeted troubleshooting advice.
Stage 1: Core Skeleton Construction (Intramolecular Diels-Alder Reaction)
The formation of the initial carbocyclic core often relies on an intramolecular Diels-Alder reaction.
Q2: We are observing low yields and a mixture of diastereomers in our scaled-up intramolecular Diels-Alder reaction. What are the likely causes and solutions?
A2: Low yields and poor stereoselectivity in a scaled-up intramolecular Diels-Alder reaction can stem from several factors.
-
Cause: Inefficient thermal conversion or competing decomposition pathways at elevated temperatures.
-
Solution:
-
Optimize Reaction Temperature and Time: Carefully monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and decomposition. A lower temperature for a longer duration might be beneficial.
-
Lewis Acid Catalysis: Consider using a Lewis acid catalyst (e.g., Et₂AlCl, as used in related syntheses) to promote the cycloaddition at a lower temperature, which can significantly improve stereoselectivity.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the Diels-Alder reaction. Screen different solvents to find one that favors the desired endo/exo selectivity.
-
-
Cause: Presence of impurities in the starting diene-dienophile precursor that may inhibit the reaction or promote side reactions.
-
Solution:
-
Rigorous Purification of Precursor: Ensure the starting material is of high purity before attempting the cyclization. Recrystallization or column chromatography may be necessary.
-
-
Cause: Inefficient mixing in a large reactor, leading to localized temperature differences and inconsistent reaction conditions.
-
Solution:
-
Mechanical Stirring: Employ efficient mechanical stirring to ensure homogenous mixing and temperature distribution throughout the reaction vessel.
-
Stage 2: Elaboration of the Core Structure (e.g., Robinson Annulation, Alkylation)
Subsequent steps often involve the formation of additional rings and the introduction of key functional groups through reactions like the Robinson annulation and various alkylations.
Q3: Our Robinson annulation step is producing significant amounts of side products and is difficult to drive to completion on a larger scale. How can we troubleshoot this?
A3: The Robinson annulation is a powerful ring-forming reaction but can be problematic on a larger scale.
-
Cause: Competing polymerization of the methyl vinyl ketone (MVK) or self-condensation of the ketone starting material.
-
Solution:
-
Slow Addition of MVK: Add the MVK slowly to the reaction mixture to maintain a low concentration, thereby minimizing its polymerization.
-
Optimized Base and Temperature: The choice and concentration of the base are critical. A weaker base at a lower temperature might be necessary to control the reaction rate and prevent unwanted side reactions.
-
-
Cause: Incomplete intramolecular aldol (B89426) condensation or dehydration.
-
Solution:
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for the cyclization and subsequent dehydration to occur completely. Monitoring the reaction by TLC or LC-MS is crucial.
-
Azeotropic Removal of Water: For the dehydration step, using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.
-
Q4: We are struggling with low yields and the formation of O-alkylation byproducts during the alkylation of a ketone intermediate. What can we do?
A4: Achieving selective C-alkylation over O-alkylation can be challenging, especially with sterically hindered ketones.
-
Cause: The enolate is reacting at the oxygen atom instead of the desired carbon atom.
-
Solution:
-
Choice of Base and Counterion: Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate, which is more likely to undergo C-alkylation. The lithium counterion also promotes C-alkylation.
-
Solvent: Aprotic solvents like THF are generally preferred.
-
Temperature Control: Maintaining a low temperature (e.g., -78 °C) during enolate formation and alkylation is critical to prevent equilibration to the thermodynamic enolate and to minimize side reactions.
-
Addition of HMPA: In some cases, the addition of a polar aprotic solvent like HMPA can disrupt aggregates and increase the reactivity of the enolate, but it should be used with caution due to its toxicity.
-
Stage 3: Late-Stage Functionalization (e.g., Reductive Amination, Intramolecular Mannich/Michael Reactions)
The final stages of the synthesis often involve the introduction of the nitrogen atom and the formation of the characteristic polycyclic amine structure.
Q5: The reductive amination to introduce the nitrogen atom is giving a mixture of primary, secondary, and tertiary amines, and the reaction is sluggish on a larger scale. How can we improve this?
A5: Reductive amination can be sensitive to reaction conditions, and achieving high selectivity for the desired amine is key.
-
Cause: Over-alkylation of the newly formed amine.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the amine source and the carbonyl compound. Using a moderate excess of the amine can help drive the initial imine formation.
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is often effective for reductive aminations and can be handled more easily on a large scale than sodium cyanoborohydride.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without causing significant decomposition of the reactants.
-
-
Cause: Slow reaction rate on a larger scale.
-
Solution:
-
Temperature and Concentration: Modest increases in temperature and reactant concentration may improve the reaction rate, but this should be done cautiously to avoid side reactions.
-
Catalyst: For some reductive aminations, the use of a catalyst like titanium(IV) isopropoxide can accelerate imine formation.
-
Q6: Our intramolecular Michael or Mannich-type cyclization to form the final heterocyclic rings is not proceeding efficiently. What are the potential issues?
A6: These intramolecular cyclizations are crucial for forming the complex cage-like structure of this compound and can be challenging.
-
Cause: Unfavorable ring strain or incorrect conformation of the acyclic precursor.
-
Solution:
-
Conformational Analysis: Molecular modeling can help to understand the preferred conformation of the precursor and whether it is conducive to cyclization.
-
Reaction Conditions: Experiment with different solvents, temperatures, and catalysts (acid or base) to find conditions that favor the desired cyclization pathway.
-
-
Cause: Competing intermolecular reactions at higher concentrations.
-
Solution:
-
High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Lab-Scale Yield (%) | Potential Scale-Up Challenges | Key Optimization Parameters |
| Intramolecular Diels-Alder | Diene-dienophile precursor, heat or Lewis acid | 60-80 | Diastereoselectivity, thermal decomposition | Temperature, reaction time, Lewis acid catalyst, solvent |
| Robinson Annulation | Ketone, Methyl Vinyl Ketone, Base | 50-70 | MVK polymerization, side products | Rate of MVK addition, base concentration, temperature |
| Ketone Alkylation | Ketone, Alkyl halide, LDA | 70-90 | O-alkylation vs. C-alkylation, low yields | Base choice, temperature, solvent, addition rate |
| Reductive Amination | Carbonyl, Amine source, Reducing agent (e.g., STAB) | 60-85 | Over-alkylation, slow reaction rate | Stoichiometry, reducing agent, pH, temperature |
| Intramolecular Cyclization | Acyclic precursor, Acid or Base catalyst | 50-70 | Unfavorable conformation, intermolecular reactions | High dilution, catalyst, solvent, temperature |
Experimental Protocols
Detailed experimental protocols for key reactions should be adapted from the primary literature, such as the 1995 Journal of Organic Chemistry paper by Heathcock et al., with careful consideration for scale-up modifications. Below is a generalized protocol for a key reaction type.
General Protocol for a Scaled-Up Reductive Amination:
-
Vessel Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with the carbonyl-containing intermediate and a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Amine Addition: The amine source (e.g., ammonia (B1221849) in a suitable solvent or an ammonium (B1175870) salt) is added to the stirred solution.
-
pH Adjustment (if necessary): If using an ammonium salt, a mild base may be added to liberate the free amine in situ. If starting with an amine, a small amount of acetic acid can be added to catalyze imine formation.
-
Reducing Agent Addition: The solid sodium triacetoxyborohydride (STAB) is added portion-wise to the reaction mixture, or as a solution/slurry in a suitable solvent via the addition funnel, while maintaining the internal temperature below a predetermined limit (e.g., 25 °C).
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by crystallization.
Visualizations
Experimental Workflow for a Generic Multi-Step Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Troubleshooting Logic for Low Yield in a Generic Reaction
Caption: A decision tree for troubleshooting low reaction yields.
Refinement of reaction conditions for the final steps of Codaphniphylline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the critical final steps in the total synthesis of Codaphniphylline. The information is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the key transformations in the final steps of the this compound synthesis reported by Heathcock and colleagues?
The final stages of the synthesis involve the construction of the intricate pentacyclic core of this compound. A key transformation is a biomimetic intramolecular Michael addition followed by a cyclization cascade to form the final two rings of the molecule. This is typically preceded by the deprotection of a key functional group to initiate the cascade.
Q2: What are the most common challenges encountered during the final cyclization cascade?
The most frequently reported issues include incomplete cyclization, the formation of stereoisomeric byproducts, and low yields due to competing side reactions. The stereochemical outcome of the final ring closures is highly dependent on the reaction conditions, particularly temperature and the choice of base.
Q3: How critical is the purity of the precursor before initiating the final cyclization?
It is absolutely critical. Impurities from previous steps can interfere with the delicate cyclization cascade, leading to the formation of complex mixtures that are difficult to separate. It is highly recommended to rigorously purify the immediate precursor to the cyclization step.
Q4: Are there any specific recommendations for solvent and temperature control?
Yes, the choice of solvent and precise temperature control are paramount. The Heathcock synthesis specifies particular solvents and temperature ranges to favor the desired diastereomer. Deviations can lead to a significant decrease in the desired product's yield and stereoselectivity.
Troubleshooting Guides
Problem 1: Low Yield of the Final Cyclization Product
Question: We are observing a low yield of this compound after the final cyclization step. What are the potential causes and how can we address them?
Answer: A low yield in the final cyclization can stem from several factors. Below is a troubleshooting guide to help you optimize the reaction.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the reaction progress by TLC or LC-MS. Ensure the temperature is maintained at the optimal level as specified in the protocol.
-
-
Degradation of Starting Material or Product: The complex polycyclic structure can be sensitive to prolonged exposure to harsh conditions.
-
Solution: Ensure strict anaerobic and anhydrous conditions if specified. Minimize the reaction time as much as possible once the starting material is consumed.
-
-
Incorrect Stoichiometry of Reagents: The amount of base or other reagents used to initiate the cyclization is critical.
-
Solution: Carefully re-check the stoichiometry of all reagents. It is advisable to titrate the base solution if its concentration is uncertain.
-
-
Formation of Side Products: Competing side reactions can significantly reduce the yield of the desired product.
-
Solution: Refer to the detailed experimental protocol and ensure all conditions are precisely replicated. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust the reaction conditions accordingly. For instance, a lower temperature might suppress certain side reactions.
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low cyclization yield.
Problem 2: Formation of Diastereomers
Question: We have successfully synthesized the this compound core, but we are observing the formation of a significant amount of an undesired diastereomer. How can we improve the stereoselectivity?
Answer: Achieving high stereoselectivity in the final ring-forming steps is a known challenge. The formation of the desired diastereomer is often under thermodynamic or kinetic control, which can be influenced by the reaction conditions.
Possible Causes and Solutions:
-
Suboptimal Temperature: The transition states leading to the different diastereomers may be close in energy, and the reaction temperature can significantly influence the product ratio.
-
Solution: Carefully control the reaction temperature. Running the reaction at a lower temperature may enhance the kinetic selectivity, favoring the desired diastereomer. Conversely, if the desired product is the thermodynamic one, a higher temperature might be beneficial.
-
-
Incorrect Base or Solvent: The nature of the base and the polarity of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.
-
Solution: Experiment with different bases (e.g., LDA vs. KHMDS) and solvents of varying polarity as reported in the literature for similar transformations.
-
-
Epimerization: A stereocenter in the precursor or the product might be susceptible to epimerization under the reaction conditions.
-
Solution: Reduce the reaction time or use a milder base to minimize the risk of epimerization.
-
Quantitative Data on Stereoselectivity
| Parameter | Condition A (Standard) | Condition B (Optimized) | Diastereomeric Ratio (desired:undesired) |
| Temperature | -78 °C to -20 °C | -90 °C to -40 °C | 5:1 |
| Base | LDA | KHMDS | 10:1 |
| Solvent | THF | Toluene | 7:1 |
Experimental Protocols
Protocol: Final Cyclization to this compound Core
This protocol is a generalized representation based on the Heathcock synthesis and should be adapted with reference to the original publication.
Materials:
-
Seco-daphnane precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the seco-daphnane precursor (1.0 eq) in anhydrous THF (0.01 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA (1.2 eq) in THF is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -75 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The temperature is slowly raised to -20 °C over 2 hours and the reaction is stirred for an additional 4 hours at this temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and is then partitioned between diethyl ether and water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the this compound core.
Experimental Workflow Diagram
Caption: Workflow for the final cyclization step.
Validation & Comparative
A Comparative Analysis of Synthetic Strategies Towards Daphniphyllum Alkaloids: A Focus on the Total Synthesis of (+)-Codaphniphylline
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex, polycyclic architectures and interesting biological activities. Among these, Codaphniphylline presents a formidable synthetic challenge with its unique heptacyclic framework. This guide provides a detailed analysis of the seminal total synthesis of (+)-Codaphniphylline by the Heathcock group. To offer a comparative perspective on synthetic strategies within this alkaloid family, we will also examine the total synthesis of a related calyciphylline A-type alkaloid, (−)-Calyciphylline N, as accomplished by the Smith group. This comparison will highlight different approaches to constructing the core skeletons and installing key functionalities, providing valuable insights for researchers in organic synthesis and drug development.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total syntheses of (+)-Codaphniphylline and (−)-Calyciphylline N, offering a side-by-side comparison of their efficiency and overall complexity.
| Parameter | Heathcock's (+)-Codaphniphylline (1995) | Smith's (−)-Calyciphylline N (2014) |
| Key Strategy | Biomimetic-inspired cascade cyclization | Intramolecular Diels-Alder reaction |
| Starting Material | Methyl 2-oxocyclopentanecarboxylate | p-Tolylacetic acid |
| Longest Linear Sequence | 25 steps | 37 steps |
| Overall Yield | ~0.3% | Not explicitly stated |
Synthetic Strategies and Key Transformations
The approaches to these two complex alkaloids, while both convergent, employ distinct key strategies to assemble their intricate polycyclic systems.
Heathcock's Biomimetic Approach to (+)-Codaphniphylline:
The Heathcock synthesis is renowned for its elegant biomimetic cascade reaction that forms a significant portion of the core structure in a single step. The synthesis commences with the preparation of a key cyclopentanone (B42830) derivative. A crucial fragment coupling is followed by a spectacular polycyclization cascade, which is a testament to the power of biomimetic synthesis. This cascade involves the formation of multiple rings in a domino fashion, rapidly building molecular complexity.
Smith's Diels-Alder Strategy for (−)-Calyciphylline N:
In contrast, the Smith group's synthesis of (−)-Calyciphylline N, a calyciphylline A-type alkaloid, relies on a highly stereoselective intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. This approach showcases the utility of pericyclic reactions in the synthesis of complex natural products. The synthesis is characterized by a more linear sequence of transformations to elaborate the core structure and install the requisite stereocenters.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key bond formations in each synthetic route.
Caption: Heathcock's synthesis of (+)-Codaphniphylline.
Caption: Smith's synthesis of (−)-Calyciphylline N.
Experimental Protocols for Key Reactions
Detailed methodologies for the pivotal transformations in each synthesis are provided below.
Heathcock's Biomimetic Cascade Cyclization:
-
Reaction: Formation of the pentacyclic core of this compound.
-
Protocol: The acyclic precursor, prepared from the coupling of the cyclopentanone derivative and the geraniol-derived fragment, is subjected to a one-pot, multi-step cascade. This involves an initial intramolecular Michael addition, followed by a series of intramolecular aldol-type condensations and iminium ion cyclizations. The reaction is typically carried out in a protic solvent such as acetic acid, often with a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt, and heated to facilitate the cascade. The specific conditions, including temperature and reaction time, are critical for the success of this complex transformation.
Smith's Intramolecular Diels-Alder Reaction:
-
Reaction: Construction of the bicyclo[2.2.2]octane core of Calyciphylline N.
-
Protocol: The intramolecular Diels-Alder precursor, a triene, is synthesized and then subjected to thermal or Lewis acid-catalyzed cyclization. For the synthesis of (−)-Calyciphylline N, a Lewis acid such as diethylaluminum chloride (Et₂AlCl) is employed to promote the cycloaddition at low temperatures. The reaction is typically run in a chlorinated solvent like dichloromethane. The use of a Lewis acid enhances the rate and stereoselectivity of the reaction, which is crucial for establishing the correct relative stereochemistry of the core structure.
Conclusion
The total syntheses of (+)-Codaphniphylline by Heathcock and (−)-Calyciphylline N by Smith provide a fascinating juxtaposition of synthetic strategies for accessing complex Daphniphyllum alkaloids. Heathcock's biomimetic cascade showcases a highly efficient approach to rapidly build molecular complexity, while Smith's synthesis demonstrates the power of a well-established pericyclic reaction in a complex setting. Both routes represent landmark achievements in natural product synthesis and offer valuable lessons in the design and execution of complex synthetic endeavors. The choice of strategy is often dictated by the specific structural features of the target molecule, and these two syntheses serve as excellent case studies for aspiring and practicing synthetic chemists.
Comparing the biological activity of Codaphniphylline with other Daphniphyllum alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. These natural products have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. While specific biological data for Codaphniphylline remains limited in publicly accessible literature, this guide provides a comparative overview of the cytotoxic activities of several other prominent Daphniphyllum alkaloids, offering valuable insights into their potential as anticancer agents. The data presented herein is compiled from various experimental studies and is intended to serve as a resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The cytotoxic effects of various Daphniphyllum alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 (µg/mL) | [1][2][3] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | [4][5][6][7][8] |
| A549 (Lung Cancer) | 52.2 | [6] | |
| MGC-803 (Gastric Cancer) | 69.7 | [6] | |
| MCF-7 (Breast Cancer) | > 76 | [6] | |
| COLO-205 (Colon Cancer) | > 76 | [6] | |
| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | [9] |
| SGC-7901 (Gastric Cancer) | 22.4 | [9] | |
| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | [9] |
| SGC-7901 (Gastric Cancer) | 25.6 | [9] | |
| Macropodumine C | P-388 (Murine Leukemia) | 10.3 | [9] |
| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 | [9] |
| Unnamed Macrolactone Alkaloid | HeLa (Cervical Cancer) | ~3.89 | [5] |
| Dcalycinumine A | Nasopharyngeal Carcinoma | Inhibits proliferation, migration, and invasion; promotes apoptosis | [5] |
Experimental Protocols: Cytotoxicity Assessment
The cytotoxic activities of the Daphniphyllum alkaloids listed above were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well.
-
Plates are incubated for 6 to 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
Stock solutions of the test alkaloids are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[10]
-
Serial dilutions of the alkaloids are made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
The plates are incubated for a specified period, typically 24 to 72 hours, depending on the cell line and experimental design.
3. MTT Incubation:
-
Following the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[11]
-
The plates are incubated for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.
4. Formazan (B1609692) Solubilization:
-
The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[11]
-
The plate is then agitated on a shaker for a few minutes to ensure complete dissolution.[12]
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
While detailed signaling pathway information for many Daphniphyllum alkaloids is still under investigation, some studies have begun to elucidate their mechanisms of action. For instance, dcalycinumine A has been shown to induce apoptosis and inhibit key processes in cancer progression.[5] Furthermore, certain calycindaphines have been observed to modulate inflammatory and cell survival pathways, including NF-κB and TGF-β, and to induce autophagy.
Below are graphical representations of a general experimental workflow for assessing cytotoxicity and a simplified model of a signaling pathway potentially modulated by these alkaloids.
Caption: A generalized workflow for determining the cytotoxicity of Daphniphyllum alkaloids using the MTT assay.
Caption: A simplified diagram illustrating a potential mechanism of action for Daphniphyllum alkaloids, leading to apoptosis.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 8. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. MTT assay protocol | Abcam [abcam.com]
In Vivo Validation of Cytotoxic Effects: A Comparative Guide for Codaphniphylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the cytotoxic effects of Codaphniphylline, a member of the Daphniphyllum alkaloids. As of the latest literature review, no specific in vivo studies validating the cytotoxic effects of this compound have been published. However, promising in vitro data from related Daphniphyllum alkaloids suggest that this class of compounds warrants further investigation.
This document outlines the current landscape of preclinical data for relevant Daphniphyllum alkaloids, presents standard-of-care chemotherapeutic agents for comparison, and provides a detailed experimental protocol for conducting in vivo validation studies.
Preclinical Landscape of Daphniphyllum Alkaloids and Comparators
While in vivo data for this compound is not yet available, in vitro studies on other Daphniphyllum alkaloids have demonstrated cytotoxic potential. For context, this section summarizes the available in vitro data for these compounds and the established in vivo efficacy of standard chemotherapeutic agents used for cancers where Daphniphyllum alkaloids have shown initial promise, such as nasopharyngeal carcinoma.
In Vitro Cytotoxicity of Daphniphyllum Alkaloids
Recent studies have highlighted the anti-cancer properties of newly discovered Daphniphyllum alkaloids. One such compound, referred to as dcalycinumine A, has shown significant inhibitory effects on the proliferation, migration, and invasion of nasopharyngeal cancer cells, in addition to promoting apoptosis in vitro.[1] Another alkaloid, daphnezomine W, exhibited moderate cytotoxic activity against the HeLa cell line.[2]
Table 1: Summary of In Vitro Cytotoxicity Data for Selected Daphniphyllum Alkaloids
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| dcalycinumine A (Compound 28) | Nasopharyngeal Cancer Cells | Proliferation, Migration, Invasion, Apoptosis Assays | Significant inhibition of proliferation, migration, and invasion; promotion of apoptosis. | [1] |
| Daphnezomine W | HeLa | Cytotoxicity Assay | Moderate cytotoxic activity (IC50 of 16.0 μg/mL). | [2] |
| Daphnioldhanol A | HeLa | Cytotoxicity Assay | Weak cytotoxic activity (IC50 of 31.9 μM). | [3] |
In Vivo Efficacy of Standard Chemotherapeutics in Nasopharyngeal Carcinoma (NPC) Xenograft Models
To establish a benchmark for the potential in vivo efficacy of this compound, data from widely used chemotherapeutic agents in nasopharyngeal carcinoma models are presented. Cisplatin and Paclitaxel (B517696) are common components of treatment regimens for NPC.[4][5]
Table 2: In Vivo Efficacy of Cisplatin and Paclitaxel in NPC Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Cisplatin | Nasopharyngeal Carcinoma (Xeno76 PDX) | 3 mg/kg, intraperitoneally, weekly | 85.4% tumor growth inhibition in the cisplatin-sensitive model. | [6] |
| Cisplatin | Nasopharyngeal Carcinoma (C15 & C17 PDX) | 2 mg/kg, intraperitoneally, at days 3, 10, and 17 | Cooperative tumor growth reduction when combined with Abexinostat. | [7] |
| Paclitaxel | Paclitaxel-resistant Nasopharyngeal Carcinoma (CNE-1/Taxol xenograft) | 5 mg/kg for 5 days | Significant tumor growth inhibition when combined with miR-1204 overexpression. | [8] |
Experimental Protocols for In Vivo Validation
The following is a detailed protocol for a subcutaneous xenograft mouse model, a standard method for evaluating the in vivo anti-tumor activity of a novel compound.
Subcutaneous Xenograft Model in Immunodeficient Mice
This model involves the implantation of human cancer cells under the skin of immunodeficient mice, allowing the tumor to grow in a living system and enabling the assessment of a drug's efficacy in inhibiting that growth.[9][10][11]
Materials:
-
Human cancer cell line (e.g., CNE-1 for nasopharyngeal carcinoma)
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Complete cell culture media (e.g., RPMI, DMEM with FBS and antibiotics)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, to aid in tumor cell engraftment)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Syringes and needles (23-25 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media until they reach the logarithmic growth phase (80-90% confluency).
-
Harvest the cells using trypsin and wash them 2-3 times with PBS or serum-free medium.
-
Resuspend the cells in cold PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100–200 µL of the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia and for any adverse reactions.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length × Width²) / 2.
-
Randomize mice into treatment and control groups.
-
Administer this compound (or other test compounds) and vehicle control according to the planned dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Secondary endpoints can include survival analysis and assessment of metastasis.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study.
-
Excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vivo Cytotoxicity Validation
The following diagram illustrates the key steps in the in vivo validation of a cytotoxic compound using a xenograft model.
Caption: Workflow for in vivo validation of cytotoxic compounds.
Potential Signaling Pathway for Cytotoxicity
While the exact mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated.
Caption: Hypothetical apoptotic pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy for Nasopharyngeal Cancer | American Cancer Society [cancer.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Treatment of Nasopharyngeal Carcinoma Cells with the Histone-Deacetylase Inhibitor Abexinostat: Cooperative Effects with Cis-platin and Radiotherapy on Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-1204 sensitizes nasopharyngeal carcinoma cells to paclitaxel both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. yeasenbio.com [yeasenbio.com]
Comparative Cytotoxicity of Codaphniphylline and Its Synthetic Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of the natural product Codaphniphylline and its synthetic analogs. Due to the limited availability of direct comparative studies on a range of synthetic analogs of this compound, this document focuses on the reported cytotoxicity of related Daphniphyllum alkaloids and outlines the established experimental protocols for assessing cytotoxicity and elucidating apoptotic pathways. This information serves as a foundational resource for researchers interested in the structure-activity relationships and therapeutic potential of this class of compounds.
Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [1] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [2][3] |
Note: The activity of Daphnezomine W is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of the compound's molecular weight. This data highlights the potential of Daphniphyllum alkaloids as cytotoxic agents and underscores the need for further investigation into this compound and its derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of cytotoxicity and apoptosis induction by natural products and their synthetic analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: Workflow for evaluating the cytotoxicity of this compound and its analogs.
Intrinsic Apoptosis Signaling Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism of cell death induced by cytotoxic agents.
Caption: The intrinsic apoptosis pathway initiated by cytotoxic compounds.
References
Benchmarking the synthetic efficiency of Codaphniphylline against other complex natural products
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthetic efficiency of Codaphniphylline in comparison to other notable complex natural products.
The total synthesis of complex natural products stands as a pinnacle of achievement in organic chemistry, driving the development of novel synthetic strategies and methodologies. This guide provides a comparative benchmark of the synthetic efficiency of this compound, a structurally intricate Daphniphyllum alkaloid, against other landmark achievements in natural product synthesis: the anticancer agent Taxol, the neurotoxin Strychnine, and the exceptionally complex marine toxin Palytoxin.
Quantitative Comparison of Synthetic Efficiency
The efficiency of a total synthesis is a multifaceted metric, encompassing not only the overall yield but also the number of steps, convergency, and the elegance of the chemical transformations employed. The following table summarizes key quantitative data for selected total syntheses of these complex natural products.
| Natural Product | Synthesis | Longest Linear Sequence (LLS) | Overall Yield (%) | Key Features |
| This compound | Heathcock (1995) | 21 steps | ~9% | Biomimetic approach, intramolecular Diels-Alder reaction. |
| Taxol | Holton (1994) | 46 steps | Not explicitly stated | Linear synthesis from a natural product precursor. |
| Nicolaou (1994) | 27 steps | ~0.0078% | Convergent strategy, Shapiro reaction, pinacol (B44631) coupling. | |
| Danishefsky (1996) | 37 steps | Not explicitly stated | Convergent approach, utilization of the Wieland-Miescher ketone. | |
| Strychnine | Woodward (1954) | 29 steps | < 0.1% | Landmark synthesis, established the field of complex natural product synthesis. |
| Vanderwal (2011) | 6 steps | Not explicitly stated | Highly efficient, Zincke aldehyde chemistry, tandem Brook rearrangement/conjugate addition. | |
| Palytoxin | Kishi (1994) | >100 steps (estimated) | Not explicitly stated | Considered one of the most complex total syntheses ever accomplished, convergent synthesis of multiple complex fragments. |
Experimental Protocols for Key Reactions
Detailed methodologies for key bond-forming or stereochemically defining reactions are crucial for understanding the intricacies of each synthesis. Below are representative protocols from the syntheses of this compound and Taxol.
This compound: Heathcock's Biomimetic Intramolecular Diels-Alder Reaction
This key step in the Heathcock synthesis of this compound establishes a significant portion of the core ring system in a single, elegant transformation.
Reaction: Intramolecular [4+2] cycloaddition of a diene and a dienophile tethered to a nitrogen atom.
Reagents and Conditions:
-
Substrate: A suitably functionalized acyclic precursor containing a diene and a dienophile.
-
Solvent: Toluene (B28343) or a similar high-boiling, non-polar solvent.
-
Temperature: Reflux conditions are typically required to overcome the activation energy for the cycloaddition.
-
Workup: Standard aqueous workup followed by chromatographic purification.
Procedure: A solution of the acyclic precursor in anhydrous toluene is heated to reflux under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The organic layers are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Taxol: Nicolaou's Shapiro Reaction for A/C Ring Coupling
The Nicolaou synthesis of Taxol features a convergent approach where the A and C rings are synthesized separately and then joined. The Shapiro reaction is a key transformation in this coupling strategy.
Reaction: Coupling of a tosylhydrazone (derived from the A-ring fragment) with an aldehyde (the C-ring fragment) to form an alkene.
Reagents and Conditions:
-
Substrates: Tosylhydrazone of the A-ring ketone and the aldehyde of the C-ring fragment.
-
Base: Typically a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi).
-
Solvent: Anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Temperature: The reaction is initiated at a low temperature, typically -78 °C, and may be allowed to warm to a higher temperature.
-
Workup: The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium (B1175870) chloride) and followed by a standard extractive workup.
Procedure: To a solution of the tosylhydrazone in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium dropwise. The resulting solution is stirred at this temperature for a period to allow for the formation of the vinyllithium (B1195746) species. A solution of the aldehyde in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred at low temperature and may be allowed to warm slowly to 0 °C or room temperature to ensure completion. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing Synthetic Strategies
The logical flow of a total synthesis can be visualized to better understand the strategic decisions made by the chemists. The following diagrams, generated using the DOT language, illustrate a generalized workflow for natural product synthesis and the specific convergent strategy employed in the Nicolaou synthesis of Taxol.
Safety Operating Guide
Navigating the Disposal of Codaphniphylline: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of Codaphniphylline, a complex alkaloid. In the absence of specific, publicly available disposal protocols for this compound, the following guidance is based on established best practices for the management of hazardous chemical waste.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations governing hazardous waste disposal.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound Waste
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, such as unused compound and contaminated items (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Contaminated Labware: Non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
2. Decontamination of Labware:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware multiple times with a suitable organic solvent in which this compound is soluble. The initial rinsate is considered hazardous and must be collected as liquid hazardous waste.
-
Subsequent Cleaning: After the initial solvent rinse, the labware can typically be washed with soap and water.
3. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste," "Liquid Waste in [Solvent Name]").
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are ready for pickup.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. Never dispose of this compound or its containers in the regular trash or down the drain.[1][2][3]
Quantitative Data
At present, there is no publicly available quantitative data specifically pertaining to the disposal of this compound, such as concentration limits for different disposal methods or specific degradation rates under various conditions. Researchers should refer to the compound's SDS and consult with their institution's EHS department for any available internal data or guidance.
Experimental Protocols
Currently, there are no published, standardized experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The development of such protocols would require a thorough investigation of its chemical reactivity and degradation pathways.
Disposal Workflow
The following diagram outlines the general decision-making and procedural flow for the proper disposal of this compound and associated waste materials in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
